molecular formula C11H15BrN2O3 B14046760 tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate

tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate

Cat. No.: B14046760
M. Wt: 303.15 g/mol
InChI Key: VYPMGXNGDBCSPF-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O3 and a molecular weight of 303.15 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 4-position and a methoxy group at the 6-position, with a tert-butyl carbamate group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate typically involves the reaction of 4-bromo-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyridine ring or the carbamate group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or acids.
  • Reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The presence of the bromine and methoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

tert-butyl N-(4-bromo-6-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15)

InChI Key

VYPMGXNGDBCSPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1Br)OC

Origin of Product

United States

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